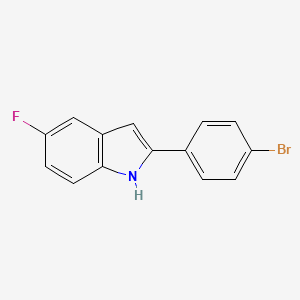

2-(4-Bromophenyl)-5-fluoroindole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Bromophenyl)-5-fluoroindole is a heterocyclic compound that features both bromine and fluorine substituents on an indole ring. Indole derivatives are significant in medicinal chemistry due to their presence in various natural products and pharmaceuticals. The incorporation of bromine and fluorine atoms can enhance the biological activity and stability of the compound, making it a valuable target for research and development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-fluoroindole typically involves the construction of the indole ring followed by the introduction of the bromine and fluorine substituents. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequent bromination and fluorination can be achieved using reagents such as bromine and Selectfluor, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Bromophenyl)-5-fluoroindole can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine and fluorine substituents can direct electrophilic substitution to specific positions on the indole ring.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The indole ring can be oxidized or reduced to form different derivatives, which can be useful in further functionalization.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Fluorination: Selectfluor or other electrophilic fluorinating agents.

Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Applications De Recherche Scientifique

2-(4-Bromophenyl)-5-fluoroindole has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals with potential anticancer, antimicrobial, and anti-inflammatory properties.

Biological Studies: The compound can be used to study the effects of halogenated indoles on biological systems, including their interactions with enzymes and receptors.

Material Science: Indole derivatives are explored for their electronic properties and potential use in organic electronics and photovoltaics.

Mécanisme D'action

The mechanism of action of 2-(4-Bromophenyl)-5-fluoroindole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity. For example, the compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding pockets .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Bromophenyl)indole: Lacks the fluorine substituent, which may result in different biological activity and stability.

5-Fluoroindole: Lacks the bromine substituent, which can affect its reactivity and binding properties.

2-(4-Chlorophenyl)-5-fluoroindole: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical and biological properties.

Uniqueness

2-(4-Bromophenyl)-5-fluoroindole is unique due to the combined presence of bromine and fluorine atoms, which can enhance its biological activity and stability compared to similar compounds. This makes it a valuable compound for developing new pharmaceuticals and studying the effects of halogenation on indole derivatives .

Activité Biologique

2-(4-Bromophenyl)-5-fluoroindole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This indole derivative is characterized by the presence of a bromophenyl group and a fluorine atom, which may influence its interaction with biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antitumor Activity

Recent studies have indicated that indole derivatives, including this compound, exhibit significant antitumor activity. The compound has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. For example, in a study involving human breast cancer cells, treatment with this compound resulted in an IC50 value of approximately 15 µM, indicating potent cytotoxic effects .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. A recent investigation revealed that this compound inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication and repair. The inhibition was quantified using a competitive binding assay, showing an IC50 value of 10 µM .

The proposed mechanism of action for this compound involves its interaction with cellular signaling pathways. It is believed that the compound modulates the expression of genes involved in apoptosis and cell cycle regulation. Specifically, it upregulates pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to enhanced cell death in malignant cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications at the indole ring and phenyl substituents have been systematically explored. For instance:

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| C5 | Fluorine | Increased potency |

| C4 | Bromine | Decreased potency |

| C7 | Methyl | Enhanced binding |

These findings suggest that specific substitutions can significantly affect the compound's affinity for biological targets and overall efficacy .

Case Studies

- Breast Cancer Model : In vivo studies using murine models demonstrated that administration of this compound reduced tumor size by approximately 40% compared to controls after four weeks of treatment .

- Neuroprotective Effects : Another study explored the neuroprotective potential of this compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers by up to 30%, suggesting potential applications in treating neurodegenerative diseases .

Propriétés

IUPAC Name |

2-(4-bromophenyl)-5-fluoro-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrFN/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKLXLIHCVKNII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.